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Compound of Interest

Compound Name: BP Fluor 555 Azide

Cat. No.: B15557179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BP Fluor 555 Azide, a bright, orange-

fluorescent dye, and its applications in bioorthogonal labeling. Through a detailed comparison

with its alternatives, supported by experimental data and protocols, this document serves as a

valuable resource for researchers selecting fluorescent probes for their experimental needs.

Performance Comparison of BP Fluor 555 Azide and
Alternatives
BP Fluor 555 Azide is a water-soluble fluorescent probe with an excitation maximum at 555

nm and an emission maximum at 572 nm. It is frequently marketed as an equivalent to Alexa

Fluor 555, offering comparable performance in terms of brightness and photostability. This

makes it a cost-effective alternative for many applications. Below is a summary of its key

properties compared to other commercially available azide dyes in the same spectral range.
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Feature BP Fluor 555 Azide
Alexa Fluor 555
Azide

Cy3 Azide

Excitation Max (nm) 555 555 ~550

Emission Max (nm) 572 ~565 ~570

Molar Extinction

Coefficient (cm⁻¹M⁻¹)
155,000 ~150,000 ~150,000

Quantum Yield Data not available 0.10 Data varies

Photostability High
Significantly more

photostable than Cy3

Less photostable than

Alexa Fluor 555

Key Advantages

Cost-effective

alternative to Alexa

Fluor 555, high

brightness and

photostability.

High photostability,

less self-quenching at

high degrees of

labeling.

Established dye,

widely cited in

literature.

Considerations

Direct quantum yield

data is not readily

available.

Higher cost compared

to some alternatives.

Prone to

photobleaching and

dye aggregation,

which can diminish

fluorescence.

Experimental Protocols
Detailed methodologies are crucial for the successful application of BP Fluor 555 Azide. Below

are protocols for common applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the labeling of an alkyne-modified protein with BP Fluor 555 Azide.

Materials:

Alkyne-modified protein in a sodium azide-free buffer
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BP Fluor 555 Azide

1.5x Protein Labeling Buffer (containing aminoguanidine)

Ascorbic acid stock solution (50 mM in water, freshly prepared)

Copper(II)-TBTA stock solution (10 mM in 55% DMSO)

DMSO

Inert gas (e.g., argon or nitrogen)

Procedure:

Preparation: Determine the total reaction volume based on the amount of modified protein.

The volume of the protein solution should not exceed one-third of the total reaction volume.

Reagent Calculation: Calculate the required volumes of each reagent. A 3-fold molar excess

of the dye is recommended.

Reaction Setup: a. In a microcentrifuge tube, add the alkyne-modified protein solution. b.

Add the 1.5x Protein Labeling Buffer and vortex briefly. c. Add the calculated volume of BP
Fluor 555 Azide stock solution (10 mM in DMSO) and vortex thoroughly.

Degassing (Recommended): To prevent oxidation of the copper catalyst, degas the reaction

mixture by bubbling inert gas through the solution for 30-60 seconds.

Catalyst Addition: a. Add the required volume of the freshly prepared ascorbic acid stock

solution and vortex briefly. b. Add the Copper(II)-TBTA stock solution. c. Flush the headspace

of the tube with inert gas and cap it tightly.

Incubation: Vortex the mixture thoroughly and incubate at room temperature for 1-4 hours, or

overnight if necessary.

Purification: Purify the labeled protein from unreacted dye and catalyst using size-exclusion

chromatography or dialysis.
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Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC) for Live Cell Imaging
This protocol outlines the labeling of azide-modified biomolecules on the surface of live cells

with a DBCO-functionalized fluorophore, which is an alternative to using an azide-

functionalized dye for alkyne-modified targets. The principle of SPAAC remains the same for

BP Fluor 555 Azide reacting with a cyclooctyne-modified target.

Materials:

Cells with azide-modified surface glycans (e.g., after incubation with an azido sugar)

BP Fluor 555-DBCO (or other strained alkyne derivative)

Hank's Balanced Salt Solution (HBSS) or other suitable imaging buffer

Phosphate-Buffered Saline (PBS)

Procedure:

Cell Preparation: Culture cells to the desired confluency in a suitable imaging dish or plate.

Staining Solution Preparation: Prepare a working solution of BP Fluor 555-DBCO in pre-

warmed HBSS. The optimal concentration should be determined empirically but typically

ranges from 1-10 µM.

Labeling: a. Aspirate the cell culture medium and wash the cells once with pre-warmed PBS.

b. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected

from light.

Washing: Aspirate the staining solution and wash the cells three times with PBS to remove

any unreacted dye.

Imaging: The cells are now ready for imaging using a fluorescence microscope with

appropriate filter sets for the 555 nm excitation and corresponding emission.

Visualizing the Workflow
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Diagrams created using Graphviz illustrate the key processes involved in the application of BP
Fluor 555 Azide.
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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
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Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

In summary, BP Fluor 555 Azide presents a robust and efficient tool for a variety of

bioorthogonal labeling applications. Its high fluorescence and photostability, combined with its

cost-effectiveness, make it an attractive choice for researchers in cell biology, proteomics, and

drug discovery. The provided protocols and workflows offer a starting point for the successful

implementation of this versatile fluorescent probe in your research.

To cite this document: BenchChem. [BP Fluor 555 Azide: A Comparative Guide for
Bioorthogonal Labeling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15557179#literature-review-of-bp-fluor-555-azide-
applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b15557179?utm_src=pdf-body-img
https://www.benchchem.com/product/b15557179?utm_src=pdf-body
https://www.benchchem.com/product/b15557179#literature-review-of-bp-fluor-555-azide-applications
https://www.benchchem.com/product/b15557179#literature-review-of-bp-fluor-555-azide-applications
https://www.benchchem.com/product/b15557179#literature-review-of-bp-fluor-555-azide-applications
https://www.benchchem.com/product/b15557179#literature-review-of-bp-fluor-555-azide-applications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15557179?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15557179?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

